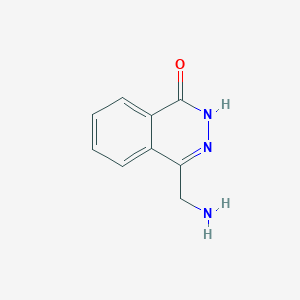

4-(Aminomethyl)-1(2H)-phthalazinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8/h1-4H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCORFYODLSYUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355689 | |

| Record name | 4-(Aminomethyl)-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22370-18-9 | |

| Record name | 4-(Aminomethyl)-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(Aminomethyl)-1(2H)-Phthalazinone Derivatives: Strategies and Methodologies for Drug Discovery

Abstract

The 1(2H)-phthalazinone core is a privileged heterocyclic scaffold, integral to a multitude of pharmacologically active agents. Its derivatives are noted for a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] Notably, the PARP inhibitor Olaparib, a landmark drug for treating various cancers, features this core structure, underscoring its significance in modern medicinal chemistry.[2][4][5] This guide provides an in-depth exploration of the synthetic pathways leading to 4-(aminomethyl)-1(2H)-phthalazinone derivatives, a key building block for constructing advanced therapeutic candidates. We will dissect the prevalent synthetic strategies, elucidate the mechanistic rationale behind experimental choices, and provide detailed, actionable protocols for researchers and drug development professionals.

Introduction: The Pharmacological Significance of the Phthalazinone Scaffold

The phthalazinone nucleus is a versatile pharmacophore that has been successfully leveraged to develop drugs targeting various physiological pathways. Its rigid, planar structure provides an excellent anchor for substituents, allowing for precise three-dimensional orientation and interaction with biological targets. Beyond its celebrated role in PARP inhibitors like Olaparib, the phthalazinone scaffold is found in agents with antihypertensive, anti-inflammatory, and antidiabetic properties.[1][2]

The 4-(aminomethyl) substitution pattern is of particular interest. The primary amine serves as a crucial synthetic handle and a key pharmacophoric element. It can act as a hydrogen bond donor or acceptor and provides a site for further derivatization to modulate solubility, cell permeability, and target engagement. This guide focuses on the core synthetic challenge: the efficient and clean installation of the aminomethyl group onto the C4 position of the phthalazinone ring.

Core Synthetic Strategies: From Precursor to Product

The synthesis of this compound derivatives primarily hinges on a multi-step approach starting from a pre-formed phthalazinone ring. The most robust and widely adopted strategy involves the creation of a reactive intermediate, typically a 4-(halomethyl)-1(2H)-phthalazinone, followed by the introduction of the nitrogen functionality.

Diagram: General Synthetic Workflow

Caption: High-level overview of the primary synthetic route.

Strategy 1: The Halomethyl Intermediate Pathway

This pathway is the most extensively documented and reliable method. It breaks the problem into two distinct, high-yielding stages: formation of a reactive electrophile and its subsequent conversion to the amine.

The key to this strategy is the selective halogenation of a C4-methyl group on the phthalazinone ring. The benzylic nature of this methyl group makes it susceptible to free-radical halogenation.

Causality Behind Experimental Choice: The Wohl-Ziegler bromination, utilizing N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) or AIBN, is the method of choice.[6] NBS is preferred over elemental bromine (Br₂) as it provides a low, constant concentration of bromine radicals, minimizing side reactions and improving selectivity for the desired monobrominated product. Acetonitrile is often used as a solvent to improve the solubility of the starting material.[6]

Protocol Validation: The reaction is self-validating. Progress can be monitored via Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of a new, typically less polar, product spot. The disappearance of the solid NBS (which is denser than the solvent) and the appearance of succinimide (which floats) also provides a visual cue of reaction progression.

Direct amination of the 4-(bromomethyl) intermediate with ammonia is generally avoided due to the high propensity for over-alkylation, leading to a mixture of primary, secondary, and tertiary amines, which are difficult to separate. The Gabriel synthesis offers a robust solution by using a protected form of ammonia.[7][8]

Mechanistic Insight: The Gabriel synthesis is a two-step process:

-

N-Alkylation: The 4-(bromomethyl)-phthalazinone is treated with potassium phthalimide. The phthalimide anion acts as an excellent nucleophile in an SN2 reaction, displacing the bromide to form the N-(phthalazinon-4-ylmethyl)phthalimide intermediate.[6][8][9] The imide structure prevents the nitrogen from undergoing further alkylation.[7]

-

Deprotection (Hydrazinolysis): The phthalimide protecting group is cleaved by reacting the intermediate with hydrazine (N₂H₄). Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring. This process results in the formation of a very stable cyclic phthalhydrazide byproduct and liberates the desired primary amine.[6][9][10]

Diagram: Gabriel Synthesis Mechanism

Caption: Key steps in the Gabriel synthesis for primary amine formation.

Detailed Experimental Protocols

The following protocols are consolidated from established literature procedures and represent a reliable workflow for laboratory synthesis.[6][9]

Protocol 1: Synthesis of 4-(Bromomethyl)-2-methylphthalazin-1(2H)-one

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,2-dimethylphthalazin-1(2H)-one (1 equivalent).

-

Reagents: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO) (0.05 equivalents).

-

Solvent: Add anhydrous acetonitrile as the solvent.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours, monitoring by TLC.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Evaporate the solvent under reduced pressure.

-

Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Protocol 2: Synthesis of 4-(Aminomethyl)-2-methylphthalazin-1(2H)-one via Gabriel Synthesis

-

Step 2a (N-Alkylation):

-

Setup: In a dry round-bottom flask, dissolve 4-(bromomethyl)-2-methylphthalazin-1(2H)-one (1 equivalent) in anhydrous Dimethylformamide (DMF).

-

Reagent: Add potassium phthalimide (1.2 equivalents) to the solution.

-

Reaction: Stir the mixture at 60-80°C for 8 hours or until TLC indicates complete consumption of the starting bromide.

-

Work-up: Cool the mixture and pour it into cold water. The N-substituted phthalimide intermediate will precipitate. Filter the solid, wash with water, and dry under vacuum.

-

-

Step 2b (Hydrazinolysis):

-

Setup: Suspend the dried N-(phthalazinon-4-ylmethyl)phthalimide intermediate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Reagent: Add hydrazine hydrate (1.5 - 2 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux for 4-7 hours. A thick white precipitate of phthalhydrazide will form.[6]

-

Work-up: After cooling, add 2M HCl to the mixture and stir to dissolve the amine product and precipitate any remaining impurities. Filter off the phthalhydrazide solid.

-

Isolation: Basify the acidic filtrate with a suitable base (e.g., NaOH or by using an ion-exchange resin like Amberlyst A26) to precipitate the free amine or to prepare it for extraction with an organic solvent like dichloromethane.[6] Evaporation of the solvent will yield the target 4-(aminomethyl)-2-methylphthalazin-1(2H)-one.

-

Data Summary: Reaction Yields

The efficiency of this synthetic route is generally high, making it suitable for generating material on a research scale. The following table summarizes typical yields reported in the literature.

| Step | Reaction | Starting Material | Typical Yield | Reference |

| 1 | Wohl-Ziegler Bromination | 4-Methylphthalazinone derivative | 70-85% | [6] |

| 2a | Gabriel Alkylation | 4-Bromomethylphthalazinone | >90% (Good yields) | [6][9] |

| 2b | Hydrazinolysis | N-substituted Phthalimide | 85-95% | [6] |

Conclusion and Future Perspectives

The synthesis of this compound derivatives is most reliably achieved through a two-stage process involving the formation of a 4-(halomethyl) intermediate followed by a Gabriel synthesis. This pathway is characterized by its high yields, operational simplicity, and avoidance of common side reactions like over-alkylation. The resulting primary amine is a versatile building block, poised for elaboration into complex molecules with significant therapeutic potential, particularly in the development of next-generation PARP inhibitors and other targeted cancer therapies.[4][11][12] Future research may focus on developing more atom-economical, one-pot procedures or exploring novel multicomponent reactions to access this valuable scaffold.[13] However, the robustness and proven success of the halomethyl-Gabriel pathway ensure its continued relevance in the field of medicinal chemistry.

References

- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed.

- Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors. PubMed.

- 6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one. Benchchem.

- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate.

- Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. PubMed.

- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI.

- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central.

- Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. PubMed.

- Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. ChemInform.

- Gabriel synthesis. Wikipedia.

- The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry.

- Gabriel Synthesis. Chemistry LibreTexts.

- Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. ResearchGate.

- Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 4-(aminomethyl)-1(2H)-phthalazinone in various organic solvents

An In-depth Technical Guide to the Solubility of 4-(aminomethyl)-1(2H)-phthalazinone in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound belongs to the phthalazinone class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] The successful development of any active pharmaceutical ingredient (API) is fundamentally dependent on its physicochemical properties, with solubility being one of the most critical parameters.[4] Poor solubility can lead to low bioavailability, hindering the therapeutic potential of promising drug candidates.[5] This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility data of this compound in various organic solvents. It is intended for researchers, chemists, and formulation scientists engaged in the characterization and development of this and structurally related molecules.

Physicochemical Profile and Structural Analysis of this compound

A molecule's solubility is intrinsically linked to its structure. A thorough analysis of the physicochemical properties of this compound provides the basis for predicting its behavior in different solvent systems.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(Aminomethyl)phthalazin-1(2H)-one | - |

| CAS Number | 22370-18-9 | [6][7] |

| Molecular Formula | C₉H₉N₃O | [6][7] |

| Molecular Weight | 175.19 g/mol | [6][7] |

| Topological Polar Surface Area (TPSA) | 71.77 Ų | [8] |

| Predicted LogP | 0.3818 |[8] |

Structural Insights:

The structure of this compound contains several key functional groups that dictate its solubility:

-

Phthalazinone Core: This bicyclic system contains a lactam moiety. The lactam group can exhibit tautomerism, but it predominantly exists in the lactam form.[2] The carbonyl group (C=O) and the adjacent nitrogen atoms can act as hydrogen bond acceptors.

-

Aminomethyl Group (-CH₂NH₂): The primary amine is a potent hydrogen bond donor and can also act as an acceptor.[9] Its basic nature means it can be protonated in acidic media, a common strategy to enhance aqueous solubility.

-

Aromatic Ring: The benzene ring imparts a degree of lipophilicity to the molecule.

The molecule's TPSA of 71.77 Ų suggests significant polarity, predicting favorable interactions with polar solvents. The low positive LogP value indicates a relatively balanced hydrophilic-lipophilic character, suggesting it will not be highly soluble in very nonpolar, hydrocarbon-based solvents.[8]

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[9][10] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate and accept hydrogen bonds. Given that this compound has multiple hydrogen bond donor (NH, NH₂) and acceptor (C=O, N) sites, it is expected to exhibit favorable solubility in these solvents.[8]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have dipole moments and can accept hydrogen bonds but cannot donate them. They can solvate the molecule by interacting with its polar regions. Acetonitrile, for instance, has been successfully used as a solvent to improve the solubility of a phthalazinone precursor during synthesis, indicating its potential utility.[11][12]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The high polarity of this compound makes it unlikely to be readily soluble in these solvents, as the strong solute-solute interactions (like hydrogen bonding) would be difficult to overcome.[9]

Experimental Protocol for Solubility Determination: The Saturation Shake-Flask Method

To obtain reliable and reproducible solubility data, a robust experimental method is essential. The saturation shake-flask (SSF) method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility.[13][14]

Causality Behind Method Selection

The SSF method is chosen because it measures the true thermodynamic equilibrium solubility, which is the maximum concentration of a substance that can be fully dissolved in a solvent under specific conditions.[13] This is a critical parameter for pharmaceutical development, unlike kinetic solubility, which can overestimate the stable concentration.[13] The use of High-Performance Liquid Chromatography (HPLC) for quantification ensures high specificity and accuracy, allowing for the separation of the API from any potential impurities or degradants.[14]

Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a controlled temperature (e.g., 25 °C).

Apparatus & Reagents:

-

This compound (solid, high purity)

-

Analytical-grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, Acetone, Toluene, Hexane)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of holding the vials

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

Procedure:

-

Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[14] A starting amount of ~10 mg is typically sufficient.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a sufficient period. For many compounds, 24 hours is adequate, but for poorly soluble compounds, up to 72 hours may be necessary to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to sediment. To ensure complete separation of the solid and liquid phases, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes.[13]

-

Sampling: Carefully withdraw a small aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial to remove any remaining microscopic particles.

-

Dilution: If the solution is expected to be highly concentrated, perform a precise dilution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the sample using a validated HPLC method to determine the concentration of this compound. The solubility is reported in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Impact of solubility data on drug development pathways.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust framework exists for its determination and interpretation. Based on its structural features, the compound is predicted to be most soluble in polar protic and polar aprotic organic solvents. The Saturation Shake-Flask method coupled with HPLC analysis provides a reliable means to generate a comprehensive solubility profile. This data is not merely an academic exercise; it is a cornerstone of rational drug development, directly influencing formulation design, purification strategies, and the overall timeline for advancing a promising molecule toward clinical application.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. daneshyari.com [daneshyari.com]

- 3. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rheolution.com [rheolution.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. 22370-18-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 22370-18-9 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. youtube.com [youtube.com]

- 10. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 11. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Chemiluminescence Properties of 4-(Aminomethyl)-1(2H)-phthalazinone

Abstract

This technical guide provides a comprehensive exploration of the chemiluminescence (CL) properties of 4-(aminomethyl)-1(2H)-phthalazinone, a luminol analog of significant interest to researchers, scientists, and drug development professionals. While direct extensive studies on this specific derivative are emerging, this guide synthesizes foundational knowledge of luminol chemistry with specific data on related phthalazinone compounds to present a detailed overview of its expected synthesis, chemiluminescent mechanism, spectral properties, and potential applications. By understanding the core principles of luminol chemiluminescence and the influence of the aminomethyl substituent, this document serves as a valuable resource for harnessing the potential of this compound in various analytical and biomedical fields.

Introduction: The Promise of Phthalazinone-Based Chemiluminescence

Chemiluminescence, the emission of light from a chemical reaction at ambient temperatures, offers a powerful analytical tool characterized by high sensitivity, low background noise, and a wide dynamic range.[1] Luminol, 5-amino-2,3-dihydro-1,4-phthalazinedione, stands as the archetypal chemiluminescent molecule, with its bright blue glow being a familiar indicator in forensic science and various bioassays.[2] The phthalazinone core of luminol is a versatile scaffold, and modifications to its structure can significantly influence its chemical and physical properties, including its light-emitting capabilities.[3]

This compound (CAS No. 22370-18-9) is a structural analog of luminol that has garnered attention for its potential applications in drug discovery and as a versatile chemical building block.[4][5][6][7][8][9] The introduction of an aminomethyl group at the 4-position of the phthalazinone ring is expected to modulate the electron density of the system, thereby influencing its chemiluminescent properties. This guide delves into the theoretical and practical aspects of the chemiluminescence of this intriguing molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22370-18-9 | [4][5][6][7][8] |

| Molecular Formula | C₉H₉N₃O | [4] |

| Molecular Weight | 175.19 g/mol | [4] |

| Topological Polar Surface Area (TPSA) | 71.77 Ų | [4] |

| LogP | 0.3818 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

Synthesis of this compound

The synthesis of this compound can be approached through multi-step synthetic routes, often starting from readily available phthalic acid derivatives. While a definitive, standardized protocol for this specific molecule is not extensively published, a general and plausible synthetic pathway can be inferred from the synthesis of other 4-substituted phthalazinones.[10][11][12][13][14][15][16]

A common strategy involves the initial formation of the phthalazinone core followed by the introduction of the aminomethyl group. This can be achieved through the following conceptual steps:

-

Formation of a 4-halomethylphthalazinone intermediate: This can be accomplished by reacting a suitable phthalazinone precursor with a halogenating agent.

-

Nucleophilic substitution: The halogenated intermediate can then be reacted with an amine source, such as ammonia or a protected amine, to introduce the aminomethyl group.

An alternative approach could involve the cyclization of a phthalic acid derivative that already contains a protected aminomethyl group.

The Mechanism of Chemiluminescence: A Tale of Excitation and Emission

The chemiluminescence of this compound is expected to follow a mechanism analogous to that of luminol. The process is an oxidative one, requiring an oxidizing agent and typically a catalyst, and occurs in an alkaline environment.

The fundamental steps of the proposed chemiluminescence reaction are:

-

Deprotonation: In a basic solution, the phthalazinone derivative loses protons to form a dianion.

-

Oxidation: The dianion reacts with an oxidant (e.g., hydrogen peroxide) in the presence of a catalyst (e.g., horseradish peroxidase (HRP) or metal ions like iron) to form an unstable peroxide intermediate.[][18]

-

Cyclization and Nitrogen Elimination: This intermediate cyclizes and subsequently decomposes, releasing molecular nitrogen.

-

Formation of an Excited State: The decomposition of the peroxide leads to the formation of an electronically excited aminophthalate derivative.

-

Light Emission: The excited-state molecule relaxes to its ground state by emitting a photon of light. The wavelength of the emitted light is characteristic of the energy difference between the excited and ground states of the emitter.[1]

The presence of the electron-donating aminomethyl group at the 4-position is hypothesized to increase the electron density of the aromatic ring. This electronic effect can facilitate the oxidation process and potentially lead to a higher quantum yield of chemiluminescence compared to luminol.[19]

Expected Chemiluminescent Properties and Influencing Factors

While specific experimental data for this compound is limited, we can extrapolate its likely properties based on studies of luminol and its derivatives.

Quantum Yield

The chemiluminescence quantum yield (ΦCL) is a critical parameter that defines the efficiency of a light-emitting reaction. It is the ratio of the number of emitted photons to the number of reacting molecules. For luminol, the quantum yield is highly dependent on the reaction conditions, with values in aqueous solutions being around 0.01-0.04.[20] The introduction of electron-donating groups on the benzene ring of luminol has been shown to enhance the quantum yield. Therefore, it is plausible that this compound will exhibit a quantum yield comparable to or even exceeding that of luminol under optimized conditions.

Emission Spectrum

Luminol typically exhibits a blue chemiluminescence with an emission maximum around 425 nm in aqueous solutions.[1] The emission wavelength is determined by the electronic structure of the excited-state aminophthalate. The aminomethyl substituent in the 4-position may cause a slight shift in the emission spectrum (a solvatochromic shift) compared to luminol's emission from the 5-aminophthalate. The exact emission maximum of this compound would need to be determined experimentally. Naphthalene analogues of luminol have been shown to produce green chemiluminescence, indicating that modifications to the aromatic system can significantly alter the emission color.[21][22]

Factors Influencing Chemiluminescence

Several factors can significantly impact the intensity and duration of the chemiluminescent signal:

-

pH: An alkaline medium is essential for the deprotonation of the phthalazinone derivative, which is the initial step in the reaction. The optimal pH for luminol chemiluminescence is typically between 8.5 and 10.5.[1]

-

Oxidizing Agent: Hydrogen peroxide is a commonly used oxidant. Its concentration needs to be optimized for maximum light output.

-

Catalyst: Horseradish peroxidase (HRP) is a widely used enzyme catalyst that significantly enhances the rate and intensity of the chemiluminescent reaction.[][18][23] Metal ions, such as those from ferricyanide or cobalt, can also act as catalysts.[3]

-

Enhancers: Certain phenolic compounds can act as enhancers, increasing the light output and prolonging the emission duration.[23][24][25] These enhancers are thought to act as intermediates in the electron transfer process.

Experimental Protocols for Chemiluminescence Measurement

The following provides a generalized, step-by-step methodology for inducing and measuring the chemiluminescence of this compound, based on established protocols for luminol and its derivatives.[23][26]

Reagents and Materials

-

This compound

-

Tris-HCl buffer (e.g., 0.1 M, pH 8.5)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

Horseradish peroxidase (HRP) solution

-

Enhancer solution (optional, e.g., p-iodophenol)

-

Luminometer or a spectrophotometer with chemiluminescence detection capabilities

-

Microplates (white, opaque for chemiluminescence) or cuvettes

Preparation of Working Solutions

-

Phthalazinone Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentration in Tris-HCl buffer.

-

Oxidant Solution: Prepare a fresh working solution of hydrogen peroxide in Tris-HCl buffer.

-

Catalyst Solution: Prepare a working solution of HRP in Tris-HCl buffer.

-

Chemiluminescent Substrate Solution: Combine the phthalazinone, hydrogen peroxide, and enhancer (if used) solutions in the appropriate ratios in Tris-HCl buffer. This solution should be prepared fresh before use.

Measurement Protocol

-

Pipette the sample containing the catalyst (e.g., HRP-conjugated antibody in an immunoassay) into the wells of a microplate.

-

Initiate the reaction by adding the chemiluminescent substrate solution to each well.

-

Immediately place the microplate in the luminometer and measure the light emission (Relative Light Units, RLU) over a defined period.

Applications in Research and Drug Development

The favorable chemiluminescent properties anticipated for this compound open up a wide range of potential applications, particularly in areas requiring high sensitivity.

-

Immunoassays: The molecule can be used as a label for antibodies or antigens in chemiluminescence immunoassays (CLIAs), offering a sensitive alternative to radioactive or fluorescent labels.[27]

-

Reporter Gene Assays: Its chemiluminescence can be used to quantify the expression of a reporter gene linked to a promoter of interest.

-

High-Throughput Screening (HTS): The high sensitivity and simplicity of chemiluminescence assays make them well-suited for HTS of compound libraries in drug discovery.

-

Biosensors: this compound could be incorporated into biosensors for the detection of various analytes, including reactive oxygen species (ROS).

The phthalazinone scaffold itself is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[11] The aminomethyl group provides a convenient handle for further chemical modification, allowing for the development of targeted chemiluminescent probes and bifunctional molecules.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, chemiluminescent agent. Based on the well-established principles of luminol chemistry and the known effects of electron-donating substituents, it is anticipated to be a highly efficient light-emitting molecule. Further research is warranted to fully characterize its chemiluminescent properties, including a precise determination of its quantum yield, emission spectrum under various conditions, and its stability.

The development of robust synthetic routes and a deeper understanding of its structure-property relationships will undoubtedly pave the way for its widespread adoption in high-sensitivity analytical techniques and as a valuable tool in drug discovery and biomedical research. The inherent advantages of chemiluminescence, combined with the chemical tractability of the phthalazinone core, position this compound as a molecule with a bright future.

References

- Lee, J., & Seliger, H. H. (1972). Quantum yields of luminol chemiluminescence reaction in aqueous and aprotic solvents. Photochemistry and Photobiology, 15(2), 227-237.

- Sheehan, D. (1966). Reaction Rates, Quantum Yields, and Partial Mechanism for the Chemiluminescent Reaction of 3-Aminophthalhydrazide with Aqueous Alkaline Hydrogen Peroxide and Persulfate. The Journal of Organic Chemistry, 31(5), 1912-1915.

- Al-Aqbi, Z. T., & Al-Adili, A. S. (2022). A Novel Highly Sensitive Chemiluminescence Enzyme Immunoassay with Signal Enhancement Using Horseradish Peroxidase-Luminol-Hydrogen Peroxide Reaction for the Quantitation of Monoclonal Antibodies Used for Cancer Immunotherapy. Molecules, 27(19), 6634.

- Al-Saeed, M. S., Al-Ghamdi, A. A., & El-Tohamy, M. F. (2015). Employment of 4-(1-imidazolyl)phenol as a luminol signal enhancer in a competitive-type chemiluminescence immunoassay and its comparison with the conventional antigen-horseradish peroxidase conjugate-based assay. Journal of luminescence, 161, 311-318.

- da Silva, J. C. G. E., & Esteves da Silva, J. C. G. (2014). Strong Green Chemiluminescence from Naphthalene Analogues of Luminol. The Journal of organic chemistry, 79(9), 4175-4180.

- da Silva, J. C. G. E., & Esteves da Silva, J. C. G. (2014). (A) Normalized chemiluminescence emission spectra of luminol and...

- Marzocchi, E., Grilli, S., & Roda, A. (2008). Chemiluminescent detection systems of horseradish peroxidase employing nucleophilic acylation catalysts. Analytical biochemistry, 377(2), 191-198.

- Marzocchi, E., Grilli, S., & Roda, A. (2008).

- LibreTexts. 2.1: Luminol. [Link]

- Ye, C., Liu, X., Deng, Y., et al. (2021). Design, synthesis, and in vitro evaluation of 4-aminoalkyl-1(2H)-phthalazinones as potential multifunctional anti-Alzheimer's disease agents. Bioorganic chemistry, 111, 104895.

- Ohkawara, S., Imato, T., & Ishibashi, N. (2014).

- Alanazi, A. M., Abdel-Aziz, A. A., & Hefnawy, M. M. (2024). A novel ultrasensitive chemiluminescence enzyme immunoassay by employment of a signal enhancement of horseradish peroxidase-luminol-hydrogen peroxide reaction for the quantitation of atezolizumab, a monoclonal antibody used for cancer immunotherapy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 313, 124116.

- Thorpe, G. H., Kricka, L. J., Moseley, S. B., & Whitehead, T. P. (1985). Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays. Clinical chemistry, 31(8), 1335-1341.

- Roda, A., Guardigli, M., & Pasini, P. (2012). Luminol-based chemiluminescent signals: clinical and non-clinical application and future uses. Analytical and bioanalytical chemistry, 402(1), 59-71.

- Abdulzahra, M. A. (2024). Chemiluminescence of Luminol: A Review.

- Creative Diagnostics. Chemiluminescence Immunoassay Guide. [Link]

- Dou, G., & Ragsdale, S. W. (2010). The surprising diversity of functions and structures of vitamin B12-dependent enzymes. In Comprehensive Natural Products II (pp. 63-104). Elsevier.

- Khalil, N. A., Ahmed, E. M., Elshihawy, H. A., & Zaitone, S. A. (2013). Novel 4-substituted-2 (1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. Archives of pharmacal research, 36(6), 671-683.

- Khalil, N. A., Ahmed, E. M., Elshihawy, H. A., & Zaitone, S. A. (2013). Novel 4-substituted-2(1H)-phthalazinone derivatives: Synthesis, molecular modeling study and their effects on α-receptors.

- El-Gendy, M. A., & El-Sayed, M. A. (2012). Synthesis and Spectral Characterisation of Some Phthalazinone Derivatives. Journal of Chemical Research, 2012(2), 116-120.

- El-Sayed, M. A. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 1-15.

- Kumar, A., Singh, P., & Kumar, R. (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers in chemistry, 9, 735072.

- ResearchGate. Examples of some 4-substituted 2H-phthalazinones. [Link]

- Chen, Y. J., & Sun, C. M. (2018).

- Stefańska, A. L., Rychłowska, M., & Błazejowski, J. (2021). Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations. International Journal of Molecular Sciences, 22(16), 8821.

- Doukas, P. (1984). Fluorescence quantum yield of visual pigments: evidence for subpicosecond isomerization rates. Proceedings of the National Academy of Sciences, 81(15), 4790-4794.

- Gryko, D. T., & Gryko, D. (2017). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Scientific reports, 7(1), 1-9.

Sources

- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemscene.com [chemscene.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | 22370-18-9 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. scbt.com [scbt.com]

- 9. Design, synthesis, and in vitro evaluation of 4-aminoalkyl-1(2H)-phthalazinones as potential multifunctional anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Synthesis and Spectral Characterisation of Some Phthalazinone Derivatives | Semantic Scholar [semanticscholar.org]

- 13. longdom.org [longdom.org]

- 14. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemiluminescent detection systems of horseradish peroxidase employing nucleophilic acylation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. A novel ultrasensitive chemiluminescence enzyme immunoassay by employment of a signal enhancement of horseradish peroxidase-luminol-hydrogen peroxide reaction for the quantitation of atezolizumab, a monoclonal antibody used for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Luminol–hydrogen peroxide–horseradish peroxidase chemiluminescence intensification by kosmotrope ammonium sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Applying Luminol in Advanced Bioassay Development [eureka.patsnap.com]

The Phthalazinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Phthalazinone Compounds

Introduction: The Versatility of the Phthalazinone Heterocycle

Phthalazinones, nitrogen-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their remarkable synthetic accessibility and diverse pharmacological activities.[1] This versatile scaffold is a key structural feature in numerous bioactive molecules, leading to the successful development of novel therapeutic agents.[1][2] Phthalazinone derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties, making them a focal point for drug design and development.[1][3] This guide provides a comprehensive technical overview of the principal biological activities of phthalazinone compounds, detailing the underlying mechanisms of action and the experimental methodologies used for their evaluation.

I. Anticancer Activity: A Multi-pronged Approach to Oncology

The phthalazinone core is a prominent feature in several potent anticancer agents, targeting various facets of cancer cell proliferation, survival, and angiogenesis.[2][4] Two of the most significant mechanisms of action for phthalazinone-based anticancer drugs are the inhibition of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][5]

A. PARP Inhibition: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair pathway that rectifies single-strand breaks.[6] In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and, ultimately, cell death through a concept known as synthetic lethality.[6] Phthalazinone-based PARP inhibitors, like the FDA-approved drug Olaparib, mimic the nicotinamide adenine dinucleotide (NAD+) substrate, competitively binding to the catalytic domain of PARP and preventing its function.[6][7]

The inhibitory activity of phthalazinone compounds against PARP-1 can be quantified using commercially available assay kits. These assays typically measure the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR). A fluorometric assay is a common method.[3]

Principle: The assay measures the decrease in fluorescence of a NAD+ analog or the increase in fluorescence of a PAR-detecting reagent.

Step-by-Step Methodology: [8]

-

Reagent Preparation:

-

Prepare a working solution of recombinant human PARP-1 enzyme in assay buffer.

-

Prepare a solution of activated DNA (e.g., herring sperm DNA) in assay buffer.

-

Prepare serial dilutions of the phthalazinone test compound in assay buffer with a constant final concentration of DMSO (e.g., 1%).

-

Prepare a working solution of β-NAD+ in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the test compound dilution or vehicle control.

-

Add the PARP-1 enzyme and activated DNA mixture to each well.

-

Incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding the β-NAD+ solution.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Stop the reaction and measure the fluorescence according to the kit manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

B. VEGFR-2 Inhibition: Targeting Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[9][10] Phthalazinone derivatives, such as Vatalanib, have been developed as potent VEGFR-2 inhibitors.[10] These compounds typically bind to the ATP-binding site within the kinase domain of VEGFR-2, preventing its autophosphorylation and downstream signaling, thereby inhibiting endothelial cell proliferation and migration.[10]

The inhibitory effect of phthalazinone compounds on VEGFR-2 kinase activity can be assessed using various in vitro kinase assay kits. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[7]

Principle: The amount of light generated is inversely proportional to the amount of ATP consumed by the kinase, and therefore, inversely proportional to the kinase activity.

Step-by-Step Methodology: [11]

-

Reagent Preparation:

-

Prepare serial dilutions of the phthalazinone test compound in kinase buffer.

-

Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr)).

-

Prepare a solution of recombinant human VEGFR-2 kinase in kinase buffer.

-

-

Assay Procedure (96-well plate format):

-

Add the master mix to each well.

-

Add the test compound dilutions or vehicle control to the appropriate wells.

-

Initiate the reaction by adding the diluted VEGFR-2 kinase to each well (except for the blank).

-

Incubate at 30°C for 45 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding a dedicated reagent (e.g., ADP-Glo™ Reagent).

-

Add a kinase detection reagent to convert the remaining ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

C. Evaluation of Cytotoxicity: The MTT Assay

A fundamental step in assessing the anticancer potential of any compound is to determine its cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]

Step-by-Step Methodology: [12][13]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the phthalazinone compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot a dose-response curve and determine the IC50 value.

-

Caption: Anticancer mechanisms of phthalazinone compounds.

II. Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway

Phthalazinone derivatives have been investigated for their anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes.[13] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[14] The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[13]

Experimental Protocol: In Vitro COX-2 Inhibitory Activity Assay

The ability of phthalazinone compounds to inhibit COX-2 can be evaluated using enzyme immunoassays (EIA) or fluorometric assays.[1][14]

Principle: These assays measure the production of prostaglandin G2, an intermediate in the COX-catalyzed reaction. The inhibition of this production is proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology (Fluorometric):

-

Reagent Preparation:

-

Reconstitute human recombinant COX-2 enzyme in the provided buffer.

-

Prepare serial dilutions of the phthalazinone test compound.

-

Prepare a reaction mix containing assay buffer, a fluorescent probe, and a cofactor.

-

-

Assay Procedure (96-well plate format):

-

Add the reaction mix to each well.

-

Add the diluted test inhibitor or solvent control to the appropriate wells.

-

Initiate the reaction by adding arachidonic acid to all wells simultaneously.

-

Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the slope of the linear range of the kinetic curve for each well.

-

Determine the percentage of inhibition relative to the enzyme control.

-

Calculate the IC50 value from the dose-response curve.

-

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.[15]

Principle: The subcutaneous injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[16]

Step-by-Step Methodology: [6][15]

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the phthalazinone compound or vehicle control intraperitoneally or orally. A standard anti-inflammatory drug like indomethacin is used as a positive control.[6]

-

Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[6]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]

-

Data Analysis:

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

-

The percentage of inhibition is calculated using the formula: (% Inhibition) = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Sources

- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 2. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. inotiv.com [inotiv.com]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

in vitro and in vivo stability of 4-(aminomethyl)-1(2H)-phthalazinone

An In-Depth Technical Guide to the In Vitro and In Vivo Stability Assessment of 4-(aminomethyl)-1(2H)-phthalazinone

Abstract

The phthalazinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active agents, most notably as inhibitors of Poly (ADP-ribose) polymerase (PARP) for cancer therapy.[1][2][3] This guide provides a comprehensive framework for evaluating the metabolic and chemical stability of a representative member of this class, this compound. While specific experimental data for this exact molecule is not extensively published, this document serves as a technical blueprint for researchers in drug development. We will detail the rationale behind experimental choices, provide validated, step-by-step protocols for key in vitro and in vivo assays, and explain how to synthesize the resulting data to build a robust stability profile. This guide is designed to empower researchers to anticipate metabolic fate, identify potential liabilities, and make data-driven decisions in the progression of novel phthalazinone-based drug candidates.

Introduction: The Strategic Importance of Stability Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. A molecule's stability—its resistance to chemical and enzymatic degradation—is a critical determinant of its exposure, efficacy, and safety profile. The phthalazinone core, featured in approved drugs and numerous clinical candidates, has demonstrated significant therapeutic potential.[4][5][6] These agents function by inhibiting PARP, a key enzyme in the base excision repair pathway for single-strand DNA breaks.[1][4][7] By disrupting this repair mechanism, particularly in cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), PARP inhibitors induce synthetic lethality, leading to targeted cell death.[4][7]

This compound contains the essential pharmacophore but also features a primary aminomethyl group and a lactam functionality. These sites are susceptible to metabolic modification by various enzyme systems in the body. Therefore, a thorough investigation of its stability is not merely a routine exercise but a strategic necessity. Early, accurate assessment of its stability in vitro allows for the prediction of its in vivo behavior, guiding lead optimization efforts and preventing the costly failure of candidates in later developmental stages.

This guide will delineate the essential studies required to build a comprehensive stability profile, beginning with foundational physicochemical properties and progressing through detailed in vitro metabolic assays to a framework for an initial in vivo pharmacokinetic evaluation.

Foundational Physicochemical Properties

Before embarking on biological assays, it is crucial to understand the fundamental physicochemical properties of the compound. Properties like aqueous solubility and pKa directly influence absorption, distribution, and the design of formulation and assay conditions.

Core Properties Table

Since extensive experimental data for the target molecule is limited, the following table includes predicted values alongside the established molecular formula. These predictions are generated using standard computational algorithms and serve as a starting point for experimental verification.

| Property | Value / Predicted Value | Rationale & Impact on Stability Studies |

| IUPAC Name | 4-(aminomethyl)phthalazin-1(2H)-one | Unambiguous chemical identifier. |

| Molecular Formula | C₉H₉N₃O | Confirmed via synthesis and mass spectrometry.[8] |

| Molecular Weight | 175.19 g/mol | Used for all concentration calculations.[8] |

| Predicted LogP | ~0.5 - 1.5 | Indicates moderate lipophilicity; likely sufficient for membrane permeability without causing solubility issues. |

| Predicted pKa | Basic: ~8.5-9.5 (aminomethyl); Acidic: ~11-12 (lactam NH) | The basic amine will be protonated at physiological pH, impacting solubility and interaction with enzymes. |

| Predicted Aqueous Solubility | >100 µM at pH 7.4 | High solubility is anticipated due to the ionizable amine, simplifying stock solution preparation for in vitro assays. |

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard Shake-Flask method for determining thermodynamic solubility, a critical parameter for ensuring the compound remains in solution during biological assays.

Causality: The goal is to determine the saturation concentration of the compound in a physiologically relevant buffer. Exceeding this concentration in other assays can lead to precipitation, causing inaccurate results.

Methodology:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Compound Addition: Add an excess amount of solid this compound to a known volume of the PBS buffer in a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the suspension to stand, permitting the undissolved solid to settle.

-

Sampling & Filtration: Carefully remove an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Prepare a dilution series of the filtrate in a suitable solvent (e.g., 50:50 acetonitrile:water). Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.[9]

-

Calculation: The determined concentration is reported as the aqueous solubility in units of mg/mL or µM.

In Vitro Stability Assessment

In vitro assays are rapid, cost-effective methods to simulate the metabolic environment of the liver and blood. They are indispensable for identifying metabolic liabilities and estimating a compound's intrinsic clearance.

Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, highly concentrated in liver microsomes, are responsible for the majority of Phase I oxidative metabolism.[10] This assay measures the rate of disappearance of the parent compound over time to predict its hepatic clearance.

Experimental Workflow Diagram:

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol:

-

Reagent Preparation:

-

Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 2x the final concentration (e.g., 1.0 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare a 2x working solution of the test compound (e.g., 2 µM) by diluting a DMSO stock in the same buffer.

-

Prepare a 4x NADPH regenerating system (or NADPH stock) in buffer.

-

Prepare a "stop" solution of cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

-

-

Incubation Setup:

-

In a 96-well plate, add equal volumes of the 2x HLM solution and buffer (for -NADPH control) or the 2x HLM solution and 2x compound solution (for +NADPH test).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Reaction Initiation:

-

To initiate the reaction, add the 4x NADPH solution to the +NADPH wells. For the T=0 time point, add the stop solution before adding NADPH.

-

-

Time Course Sampling:

-

Incubate the plate at 37°C with shaking.

-

At specified time points (e.g., 5, 15, 30, 45, 60 minutes), transfer an aliquot from the reaction wells to a separate plate containing the cold acetonitrile/IS stop solution.

-

-

Sample Processing & Analysis:

-

Seal and vortex the sample plate.

-

Centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound.

-

Data Presentation & Interpretation:

The percentage of the compound remaining is plotted against time. The slope of the natural log of this plot provides the rate constant (k), which is used to calculate the in vitro half-life (T½).

| Parameter | Formula | Description | Example Data (Verapamil - Control) | Example Data (Compound X) |

| In Vitro T½ (min) | 0.693 / k | Time for 50% of the compound to be metabolized. | 15.2 | > 60 |

| Intrinsic Clearance (CLint, µL/min/mg) | (V/P) * k | Volume of microsomal matrix cleared of the compound per minute per mg of protein. | 115 | < 10 |

A high T½ (>60 min) and low CLint suggest the compound is stable to hepatic metabolism, which is a favorable characteristic.

Plasma Stability

Rationale: Drugs administered intravenously are directly exposed to blood plasma, which contains various hydrolytic enzymes (e.g., esterases, amidases). This assay determines the compound's stability in this environment. Given that this compound contains a lactam (an amide bond), assessing its susceptibility to hydrolysis is critical.

Detailed Protocol:

-

Reagent Preparation: Thaw pooled human plasma on ice. Fortify with anticoagulants if necessary (e.g., heparin).

-

Compound Spiking: Spike the test compound into the plasma from a concentrated stock (DMSO concentration should be <1%) to a final concentration of ~1-5 µM.

-

Incubation: Incubate the spiked plasma in a water bath at 37°C.

-

Time Course Sampling: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the plasma.

-

Sample Processing: Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile with an internal standard. Vortex and centrifuge to precipitate plasma proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent compound remaining. A control incubation in heat-inactivated plasma can be used to distinguish enzymatic from chemical degradation.

Hypothetical Metabolic Pathways

Based on the structure of this compound, several metabolic pathways can be predicted. Identifying these helps in the search for metabolites during in vivo studies.

Caption: Potential metabolic pathways for this compound.

In Vivo Stability & Pharmacokinetics (PK)

Rationale: In vivo studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. A preliminary rodent PK study provides crucial data on key parameters like half-life (T½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Experimental Protocol: Rodent Pharmacokinetic Study

Causality: This study design aims to determine the plasma concentration of the drug over time after both intravenous (IV) and oral (PO) administration. The IV dose provides a baseline for 100% bioavailability, against which the PO dose is compared.

In Vivo Workflow Diagram:

Caption: Workflow for a preliminary rodent pharmacokinetic study.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), cannulated for serial blood sampling if possible.

-

Formulation: Prepare a solution-based formulation for IV administration (e.g., in saline with a solubilizing agent like cyclodextrin) and a suspension or solution for PO administration (e.g., in 0.5% methylcellulose).

-

Dosing:

-

IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

-

PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect sparse or serial blood samples (~100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

Bioanalytical Method: UPLC-MS/MS

Rationale: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the sensitivity and selectivity required to accurately quantify low concentrations of the drug in a complex biological matrix like plasma.[11]

Example Method Parameters:

| Parameter | Setting | Purpose |

| Chromatography | ||

| Column | UPLC BEH C18, 1.7 µm | Standard reversed-phase column for retaining moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the compound. |

| Gradient | 5% to 95% B over 3 minutes | Rapidly elutes compounds for high throughput. |

| Mass Spectrometry | ||

| Ionization Mode | ESI+ (Positive Electrospray) | The aminomethyl group is readily protonated. |

| MRM Transition | Q1 (Precursor Ion) -> Q3 (Product Ion) | Provides selectivity and quantification. e.g., 176.1 -> 131.1 |

| Collision Energy | Optimized for fragmentation | Ensures robust generation of the product ion. |

Conclusion

This guide has outlined a systematic and technically grounded approach to evaluating the . By progressing from fundamental physicochemical characterization to robust in vitro metabolic assays and culminating in a definitive in vivo pharmacokinetic study, researchers can build a comprehensive stability profile. The insights gained from these studies are critical for understanding a compound's potential as a therapeutic agent. A favorable profile, characterized by high stability in microsomes and plasma and predictable pharmacokinetics with adequate oral bioavailability, provides strong justification for advancing a phthalazinone derivative toward further preclinical and clinical development. This structured approach ensures that decisions are based on solid scientific evidence, maximizing the potential for success in the complex field of drug discovery.

References

- A Review of PARP Inhibitors in Clinical Development. (n.d.). Targeted Oncology.

- Pilié, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. ESMO Open, 4(Suppl 3), e000554.

- Li, H., Liu, Z., & Huang, J. (2023). The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design. Journal of Medicinal Chemistry.

- Davar, D., Beumer, J. H., Hamieh, L., & Tawbi, H. (2012). Role of PARP Inhibitors in Cancer Biology and Therapy. Current Medicinal Chemistry, 19(23), 3907–3921.

- Zandar, S., & West, S. C. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601.

- Analytical Methods. (n.d.). Royal Society of Chemistry.

- Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. (2012). Journal of Chemical Research.

- Deng, Y., et al. (2021). Design, synthesis, and in vitro evaluation of 4-aminoalkyl-1(2H)-phthalazinones as potential multifunctional anti-Alzheimer's disease agents. Bioorganic Chemistry, 111, 104895.

- Viña, D., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8115.

- Terán, C., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-482.

- Dalvie, D., et al. (2012). In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite. Drug Metabolism and Disposition, 40(7), 1353-1361.

Sources

- 1. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]

- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Role of PARP Inhibitors in Cancer Biology and Therapy | Bentham Science [eurekaselect.com]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 22370-18-9 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

toxicological profile and safety of 4-(aminomethyl)-1(2H)-phthalazinone

An In-Depth Technical Guide to Establishing the Toxicological Profile and Safety of 4-(aminomethyl)-1(2H)-phthalazinone

Foreword: A Proactive Approach to Safety Assessment

The development of any new chemical entity (NCE), such as this compound, for potential therapeutic use necessitates a rigorous and systematic evaluation of its safety. The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory effects.[1] However, this biological activity also demands a thorough understanding of potential toxicity.

This guide is structured not as a static report on a well-characterized compound, but as a dynamic roadmap for the senior application scientist. Given the limited publicly available toxicological data on this compound specifically, we will establish a comprehensive strategy for its safety assessment. This document will detail the logical progression of studies, from early in silico predictions to definitive in vivo assays, explaining the scientific rationale behind each experimental choice. Our objective is to build a self-validating toxicological profile, grounded in international regulatory standards, that enables informed decision-making throughout the drug development lifecycle.

Section 1: Compound Profile and Initial Characterization

Before embarking on a full toxicological program, a foundational understanding of the test article is paramount.

Chemical Identity:

-

Name: this compound

-

Synonyms: M-APO

Physicochemical Properties: A summary of key physicochemical properties, often predicted or determined experimentally, is crucial as these can influence biological activity and the design of toxicological studies.

| Property | Value / Prediction | Significance for Toxicology |

| LogP | 0.3818[2] | Indicates relatively low lipophilicity, suggesting it may not readily cross lipid membranes or bioaccumulate. |

| TPSA | 71.77 Ų[2] | The Topological Polar Surface Area suggests moderate cell permeability. |

| H-Bond Donors | 2[2] | Influences solubility and interaction with biological targets. |

| H-Bond Acceptors | 3[2] | Influences solubility and interaction with biological targets. |

| Solubility | Insoluble in water (parent phthalazinone)[4] | The aminomethyl group may increase aqueous solubility. Precise determination is critical for formulation in toxicology studies. |

| pKa | Not available | The aminomethyl group is basic; the phthalazinone core has acidic/basic character. pKa determines the ionization state at physiological pH, affecting absorption and distribution. |

Section 2: The Phased Toxicological Evaluation Workflow

A tiered approach to toxicological assessment is efficient and aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). This workflow ensures that major liabilities are identified early, before committing to resource-intensive late-stage studies.

Caption: Phased workflow for toxicological evaluation of a new chemical entity.

Section 3: Phase 1 - Early Assessment and Screening

The goal of this phase is to rapidly identify potential major liabilities using non-animal methods.

In Silico Toxicity Prediction

Computational models provide the first line of assessment.[5][6] Using the chemical structure of this compound, various toxicological endpoints can be predicted.

-

Rationale: To identify potential structural alerts for mutagenicity, carcinogenicity, and other toxicities before synthesis or extensive testing. This helps prioritize resources and can guide the design of subsequent studies.

-

Methodology: Utilize Quantitative Structure-Activity Relationship (QSAR) models and expert systems (e.g., OECD QSAR Toolbox, DEREK Nexus). These tools compare the NCE's structure to databases of known toxicants.[6]

-

Endpoints of Interest:

-

Bacterial mutagenicity (Ames test outcome)

-

Chromosomal damage potential (clastogenicity)

-

Carcinogenicity

-

Hepatotoxicity

-

Cardiotoxicity (e.g., hERG channel blockade)

-

Skin sensitization

-

In Vitro ADME and Metabolic Stability

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is fundamental to toxicology.[7][8][9] An early assessment of metabolic fate is critical.

-

Rationale: A compound that is either too rapidly metabolized or not metabolized at all can present challenges. Furthermore, metabolism can produce reactive metabolites that are responsible for toxicity. The phthalazine core is known to be a substrate for aldehyde oxidase (AOX), which can lead to the formation of 1-phthalazinone.[10][11] Understanding the metabolic pathway is crucial.

-

Key Experiments:

-

Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes (human and rodent) to determine its intrinsic clearance. This helps predict its in vivo half-life.

-